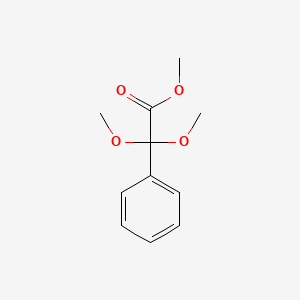

Methyl 2,2-dimethoxy-2-phenylacetate

Description

Properties

IUPAC Name |

methyl 2,2-dimethoxy-2-phenylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-13-10(12)11(14-2,15-3)9-7-5-4-6-8-9/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCQVECRGTHZZAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1)(OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85810-81-7 | |

| Record name | Methyl 2,2-dimethoxy-2-phenylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085810817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL 2,2-DIMETHOXY-2-PHENYLACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0SU61R25SJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Alkali-Mediated Dimethylation of Benzil Derivatives

Reaction Mechanism and General Procedure

The most documented method involves reacting benzil (1,2-diphenylethanedione) with dimethyl sulfate and an alkali metal methylate in a nonpolar organic solvent. Catalysts such as polyethylene glycol (PEG), crown ethers, or glymes accelerate the reaction by facilitating phase transfer. The overall reaction proceeds as follows:

$$

\text{C}6\text{H}5\text{COCOC}6\text{H}5 + 2\,(\text{CH}3\text{O})2\text{SO}2 + 2\,\text{CH}3\text{ONa} \rightarrow \text{C}6\text{H}5\text{C(OCH}3\text{)}2\text{COOCH}3 + 2\,\text{NaCH}3\text{SO}_4

$$

Key Steps:

- Solvent Selection : Nonpolar solvents like xylene or toluene ensure homogeneity and prevent hydrolysis of dimethyl sulfate.

- Catalyst Addition : PEG-400 (0.01–0.1 vol%) enhances reaction kinetics by solubilizing the alkali metal ions.

- Temperature Control : Reactions proceed optimally at −20°C to 100°C, with vigorous stirring to maintain a single phase.

- Workup : Post-reaction, the mixture is washed with water to remove sodium methyl sulfate byproducts. Unreacted benzil is eliminated via adduct formation with potassium carbonate and trimethyl phosphite.

Optimization and Yield

A representative protocol from US5081307A achieves 88.2% yield at 80°C using xylene as the solvent and sodium methylate as the base. Purity exceeds 99.9% after vacuum distillation. Critical parameters include:

Grignard Reagent-Based Carboxylation

Synthetic Pathway

An alternative route avoids dimethyl sulfate by employing benzyl chloride-derived Grignard reagents. This method, detailed in CN101973880A, involves:

- Grignard Formation : Benzyl chloride reacts with magnesium in ether to form benzylmagnesium chloride.

- Carboxylation : The Grignard reagent reacts with methyl carbonate, yielding the ester after hydrolysis:

$$

\text{C}6\text{H}5\text{CH}2\text{MgCl} + (\text{CH}3\text{O})2\text{CO} \rightarrow \text{C}6\text{H}5\text{CH}(\text{OCH}3)\text{COOCH}3 + \text{MgCl(OCH}3\text{)}

$$

Key Steps:

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-dimethoxy-2-phenylacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Benzeneacetic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Methyl 2,2-dimethoxy-2-phenylacetate has diverse applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds.

Biology: The compound is used in the study of enzyme-catalyzed reactions.

Medicine: It is investigated for its potential use in drug development and pharmaceutical formulations.

Industry: The compound is utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2,2-dimethoxy-2-phenylacetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The aromatic ring allows for interactions with enzymes and receptors, influencing biological activity .

Comparison with Similar Compounds

Methyl Phenylacetate (C₆H₅CH₂CO₂CH₃)

- Molecular Weight : 150.17 g/mol

- Physical Properties : Boiling point 218°C, density 1.044 g/mL .

- Key Differences : Lacks methoxy substituents, resulting in lower polarity and molecular weight. The absence of alpha-substituents reduces steric hindrance, making it more reactive in ester hydrolysis or transesterification reactions.

(R)-(-)-2-Methoxy-2-phenylacetic Acid (C₉H₁₀O₃)

- Molecular Weight : 166.17 g/mol

- Physical Properties : Melting point 69–70°C, chiral center at the alpha carbon .

- Key Differences : Contains a single methoxy group and a carboxylic acid group instead of an ester. The carboxylic acid enhances hydrogen-bonding capacity, increasing water solubility compared to the esterified dimethoxy analogue.

- Applications: Used in asymmetric synthesis as a chiral resolving agent, whereas the dimethoxy ester may serve as a monomer for functionalized polymers .

Benzilic Acid (2,2-Diphenyl-2-hydroxyacetic Acid, C₁₄H₁₂O₃)

- Molecular Weight : 228.25 g/mol

- Key Differences: Features two phenyl groups and a hydroxyl substituent instead of methoxy groups. The hydroxyl group increases acidity (pKa ~3.1) and participation in hydrogen bonding, unlike the non-acidic, electron-donating methoxy groups in Methyl 2,2-dimethoxy-2-phenylacetate .

- Applications : Historically used in the synthesis of glycolic acid derivatives and pharmaceuticals, highlighting divergent roles compared to the surfactant applications of the dimethoxy ester .

Ethyl 2-Cyano-2-phenylacetate (C₁₁H₁₁NO₂)

- Molecular Weight : 189.21 g/mol

- Key Differences: Substituted with a cyano group (electron-withdrawing) instead of methoxy groups (electron-donating). This alters reactivity in nucleophilic additions or cyclization reactions .

Table 1: Comparative Properties of this compound and Analogues

*Estimated properties based on structural analogues.

Discussion of Substituent Effects and Reactivity

- Electronic Effects: The two methoxy groups in this compound donate electron density via resonance, stabilizing adjacent carbocations and influencing nucleophilic substitution rates. This contrasts with cyano-substituted esters (e.g., Ethyl 2-cyano-2-phenylacetate), where electron withdrawal accelerates reactions like Michael additions .

- Solubility : The polar methoxy groups enhance solubility in polar aprotic solvents (e.g., DMF or DMSO) relative to purely aromatic esters.

Biological Activity

Methyl 2,2-dimethoxy-2-phenylacetate (MDMPA) is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article examines its biological activity, including cytotoxicity, anti-inflammatory properties, and other pharmacological effects, supported by diverse research findings and case studies.

Chemical Structure and Properties

MDMPA is an ester derivative characterized by the presence of two methoxy groups and a phenylacetate moiety. Its chemical structure can be represented as follows:

This compound's unique structure allows it to interact with various biological targets, which is essential for its pharmacological effects.

1. Cytotoxicity

MDMPA has been evaluated for its cytotoxic effects against various cancer cell lines. Studies indicate that compounds with similar structures exhibit significant cytotoxicity. For instance, derivatives of dimethoxy phenylacetate have shown potent activity against human breast cancer (MCF-7) and lung cancer (A549) cell lines.

The cytotoxic effects are believed to be mediated through mechanisms such as apoptosis induction and cell cycle arrest.

2. Anti-inflammatory Activity

Research has indicated that MDMPA may possess anti-inflammatory properties. Compounds with similar structural features have been shown to inhibit the production of pro-inflammatory cytokines and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

- Mechanism of Action :

- Inhibition of iNOS (inducible Nitric Oxide Synthase)

- Suppression of COX-2 (Cyclooxygenase-2) activity

These actions contribute to the reduction of inflammation in various models, suggesting potential therapeutic applications in inflammatory diseases.

3. Antimicrobial Activity

MDMPA and its analogs have also been assessed for antimicrobial activity. Preliminary studies indicate that certain derivatives exhibit significant antibacterial effects against gram-positive and gram-negative bacteria.

The antimicrobial properties are attributed to the ability of MDMPA to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Case Studies

Several case studies highlight the efficacy of MDMPA in various biological assays:

-

Cytotoxicity in Cancer Models :

- A study conducted on MDMPA showed a dose-dependent increase in cytotoxicity against MCF-7 cells, with IC50 values comparable to established chemotherapeutic agents.

-

Inflammation Reduction :

- In vivo studies demonstrated that administration of MDMPA in a murine model of arthritis significantly reduced joint swelling and inflammation markers.

-

Antimicrobial Effectiveness :

- Clinical isolates treated with MDMPA showed a marked reduction in bacterial load, indicating its potential as a therapeutic agent against resistant strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.